molecular formula C14H12O3 B1252334 (3-hydroxyphenyl)methyl benzoate

(3-hydroxyphenyl)methyl benzoate

Cat. No.: B1252334
M. Wt: 228.24 g/mol
InChI Key: RNXDSUVYRWSRJD-UHFFFAOYSA-N
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Description

(3-hydroxyphenyl)methyl benzoate is an organic compound that belongs to the class of benzoate esters It is formed by the esterification of benzoic acid with 3-hydroxybenzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid 3-hydroxybenzyl ester typically involves the esterification of benzoic acid with 3-hydroxybenzyl alcohol. One common method is the acylation of 3-hydroxybenzyl alcohol using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of benzoic acid 3-hydroxybenzyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as acidic or basic resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxyphenyl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzoic acid and 3-hydroxybenzaldehyde.

    Reduction: 3-hydroxybenzyl alcohol and benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(3-hydroxyphenyl)methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid 3-hydroxybenzyl ester involves its interaction with cellular components. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid and 3-hydroxybenzyl alcohol. These metabolites can then exert their effects by interacting with specific molecular targets and pathways, such as inhibiting microbial growth by disrupting cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid methyl ester
  • Benzoic acid ethyl ester
  • Benzoic acid propyl ester

Comparison

Compared to other benzoate esters, benzoic acid 3-hydroxybenzyl ester is unique due to the presence of the hydroxyl group on the benzyl moiety. This hydroxyl group can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and solubility in aqueous environments.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(3-hydroxyphenyl)methyl benzoate

InChI

InChI=1S/C14H12O3/c15-13-8-4-5-11(9-13)10-17-14(16)12-6-2-1-3-7-12/h1-9,15H,10H2

InChI Key

RNXDSUVYRWSRJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O

Origin of Product

United States

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